Astragaloside VI
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Overview
Description
Astragaloside VI is a bioactive saponin compound derived from the roots of Astragalus membranaceus, a traditional Chinese medicinal herb. This compound is known for its various pharmacological properties, including anti-inflammatory, antioxidant, and neuroprotective effects. This compound has garnered significant attention in recent years due to its potential therapeutic applications in treating various diseases and promoting overall health.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Astragaloside VI involves several steps, starting from the extraction of the raw material, Astragalus membranaceus. The extraction process typically involves the use of solvents such as ethanol or methanol to isolate the saponins. The crude extract is then subjected to chromatographic techniques to purify this compound.
Industrial Production Methods: Industrial production of this compound follows a similar extraction and purification process but on a larger scale. The use of advanced extraction techniques such as microwave-assisted extraction and ultrasonic extraction has been explored to enhance the yield and efficiency of the process. Additionally, response surface methodology has been employed to optimize the extraction conditions, ensuring maximum recovery of this compound .
Chemical Reactions Analysis
Types of Reactions: Astragaloside VI undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used under controlled conditions to introduce oxygen-containing functional groups into the molecule.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce specific functional groups, altering the compound’s reactivity.
Substitution: Substitution reactions involve the replacement of specific functional groups with others, using reagents like alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties. These derivatives are often studied for their enhanced bioactivity and potential therapeutic applications .
Scientific Research Applications
Chemistry:
- Used as a starting material for synthesizing novel compounds with improved pharmacological properties.
- Studied for its chemical reactivity and potential as a lead compound in drug discovery.
Biology:
- Promotes neural stem cell proliferation and enhances neurological function recovery in cerebral ischemic injury models.
- Exhibits anti-inflammatory and antioxidant properties, making it a valuable compound for studying cellular protection mechanisms .
Medicine:
- Investigated for its potential in treating neurodegenerative diseases, cardiovascular diseases, and diabetes.
- Shows promise in enhancing immune function and promoting overall health.
Industry:
- Used in the development of health supplements and functional foods.
- Explored for its potential in cosmetic formulations due to its antioxidant properties .
Mechanism of Action
Astragaloside VI exerts its effects through various molecular targets and pathways:
EGFR/MAPK Signaling Pathway: Activates the epidermal growth factor receptor (EGFR) and mitogen-activated protein kinase (MAPK) signaling cascades, promoting neural stem cell proliferation and neurogenesis.
Antioxidant Mechanism: Scavenges reactive oxygen species and enhances the activity of antioxidant enzymes, protecting cells from oxidative stress.
Anti-inflammatory Mechanism: Inhibits the production of pro-inflammatory cytokines and reduces inflammation by modulating key signaling pathways .
Comparison with Similar Compounds
Astragaloside IV: Known for its anti-inflammatory and antioxidant properties, Astragaloside IV is widely studied for its potential in treating cardiovascular diseases and diabetes.
Astragaloside VII: Exhibits immunomodulatory effects and is explored for its potential as a vaccine adjuvant.
Uniqueness of Astragaloside VI:
- This compound is unique in its ability to promote neural stem cell proliferation and enhance neurological function recovery, making it a promising candidate for treating neurodegenerative diseases.
- Its specific activation of the EGFR/MAPK signaling pathway sets it apart from other saponins, highlighting its potential in promoting neurogenesis and brain repair .
This compound continues to be a subject of extensive research, with ongoing studies exploring its full therapeutic potential and applications across various fields.
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-6-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H78O19/c1-41(2)26(64-40-35(28(52)21(51)18-60-40)65-39-34(58)32(56)30(54)24(17-49)63-39)9-11-47-19-46(47)13-12-43(5)36(45(7)10-8-27(66-45)42(3,4)59)20(50)15-44(43,6)25(46)14-22(37(41)47)61-38-33(57)31(55)29(53)23(16-48)62-38/h20-40,48-59H,8-19H2,1-7H3/t20-,21+,22-,23+,24+,25-,26-,27-,28-,29+,30+,31-,32-,33+,34+,35+,36-,37-,38+,39-,40-,43+,44-,45+,46-,47+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPVEPQEIRRVKG-SXCMWBRFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)OC9C(C(C(C(O9)CO)O)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@]34C[C@@]35CC[C@@H](C([C@@H]5[C@H](C[C@H]4[C@@]1(C[C@@H]([C@@H]2[C@]6(CC[C@H](O6)C(C)(C)O)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H78O19 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
947.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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